Product packaging for 1,4-Dichloro-2-(dichloromethyl)benzene(Cat. No.:CAS No. 68238-93-7)

1,4-Dichloro-2-(dichloromethyl)benzene

Cat. No.: B1659808
CAS No.: 68238-93-7
M. Wt: 229.9 g/mol
InChI Key: VBPLROSJWVETJQ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(dichloromethyl)benzene, registered under CAS Number 56961-83-2, is an organic compound with the molecular formula C 7 H 4 Cl 4 and a molecular weight of 229.91 g/mol . It is characterized by a benzene ring substituted with two chlorine atoms at the 1 and 4 positions, and a dichloromethyl group (-CHCl 2 ) at the 2 position. This specific arrangement of multiple chlorine atoms makes it a versatile and valuable intermediate in synthetic organic chemistry. It is primarily used as a key building block in chemical research and development. While specific applications for this exact compound are not extensively detailed in public sources, its structure suggests potential use in the synthesis of more complex molecules for materials science, agrochemical, and pharmaceutical research. The presence of reactive chlorines allows for further functionalization, enabling the creation of novel compounds. Proper storage is recommended in a refrigerator between 2-8°C . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl4 B1659808 1,4-Dichloro-2-(dichloromethyl)benzene CAS No. 68238-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68238-93-7

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

IUPAC Name

1,4-dichloro-2-(dichloromethyl)benzene

InChI

InChI=1S/C7H4Cl4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H

InChI Key

VBPLROSJWVETJQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(Cl)Cl)Cl

Other CAS No.

68238-93-7

Origin of Product

United States

Structural Considerations and Isomerism of Dichlorinated Dichloromethylbenzenes

Regioisomeric Diversity within Dichlorinated Dichloromethylbenzene Systems

The constitutional isomerism in dichlorinated dichloromethylbenzenes arises from the different possible positions of the two chlorine atoms and the dichloromethyl group on the benzene (B151609) ring. Based on the principles of aromatic substitution patterns, there are six possible regioisomers for a tri-substituted benzene ring with two identical substituents (A) and one different substituent (B), represented as A2B.

In the case of dichlorinated dichloromethylbenzenes (Cl2, -CHCl2), the possible isomers are determined by the relative positions of the three groups. The systematic IUPAC names for these isomers clarify their precise structures.

Table 1: Possible Regioisomers of Dichlorinated Dichloromethylbenzene

Isomer Name Substituent Positions
1,2-Dichloro-3-(dichloromethyl)benzene Cl at C1, Cl at C2, CHCl2 at C3
1,2-Dichloro-4-(dichloromethyl)benzene Cl at C1, Cl at C2, CHCl2 at C4
1,3-Dichloro-2-(dichloromethyl)benzene Cl at C1, Cl at C3, CHCl2 at C2
1,3-Dichloro-5-(dichloromethyl)benzene Cl at C1, Cl at C3, CHCl2 at C5
1,4-Dichloro-2-(dichloromethyl)benzene Cl at C1, Cl at C4, CHCl2 at C2

Each of these isomers, while sharing the same molecular formula (C7H4Cl4), will exhibit distinct physical properties, such as melting and boiling points, due to differences in molecular symmetry and intermolecular forces. The specific isomer focused on in this article, this compound, features a para arrangement of the two chlorine atoms with the dichloromethyl group positioned ortho to one of the chlorines.

Influence of Substituent Positions on Molecular Architecture and Reactivity

The positions of the chlorine atoms and the dichloromethyl group profoundly influence the molecule's electronic distribution, geometry, and subsequent chemical reactivity. These influences are primarily understood through inductive and resonance effects.

Electronic Effects:

Dichloromethyl Group (–CHCl2): The dichloromethyl group is also primarily electron-withdrawing due to the electronegativity of the two chlorine atoms attached to the benzylic carbon. This inductive pull deactivates the aromatic ring. Unlike a simple methyl group, which is activating via hyperconjugation, the presence of chlorine atoms diminishes this effect. stackexchange.com However, the remaining C-H bond allows for some hyperconjugation, which can slightly offset the inductive withdrawal, making the –CHCl2 group less deactivating than a –CCl3 group. stackexchange.com Some studies suggest that despite the inductive pull, groups like –CHCl2 may still act as weak ortho/para directors because the C-H bond can participate in hyperconjugation, stabilizing the carbocation intermediate formed during electrophilic attack at these positions. stackexchange.com

The steric bulk of the dichloromethyl group, particularly its proximity to the C3 position, may further influence regioselectivity, potentially favoring attack at the less hindered C5 position.

Conformational Analysis of the Dichloromethyl Group in Aromatic Environments

The dichloromethyl group is not static; it can rotate around the single bond connecting its carbon atom to the benzene ring. This rotation is subject to a potential energy barrier, leading to preferred conformations. The stability of different conformations is dictated by a combination of steric and electronic factors. researchgate.net

For a substituent like the dichloromethyl group, the rotational barrier is influenced by its interactions with adjacent (ortho) substituents. In this compound, the dichloromethyl group is positioned at C2, flanked by a chlorine atom at C1 and a hydrogen atom at C3.

Steric Hindrance: The primary factor governing the conformation is steric repulsion between the chlorine atoms of the dichloromethyl group and the adjacent chlorine atom on the ring. researchgate.netrsc.org The molecule will preferentially adopt a conformation that minimizes this repulsion. This often means the C-H bond of the dichloromethyl group will be oriented towards the bulky ortho-substituent (the chlorine at C1) to place the larger chlorine atoms of the -CHCl2 group further away. This is often referred to as a pseudo-trans conformation. researchgate.net

Rotational Barrier: The energy required to rotate the dichloromethyl group through its least stable conformation (where its chlorine atoms eclipse the ring substituents) is known as the rotational barrier. The magnitude of this barrier is an indicator of the steric crowding around the bond. For ortho-substituted toluenes, it has been shown that the barrier to internal rotation increases with the size of the halogen substituent, a trend driven by increasing repulsive steric interactions. rsc.org A similar principle applies here, where the interaction between the dichloromethyl group and the ortho-chlorine atom establishes a significant rotational barrier, restricting free rotation at ambient temperatures. Computational studies on substituted toluenes and similar systems are often used to calculate these energy barriers and predict the most stable conformations. benthamdirect.comeurekaselect.com

Mechanistic Insights into the Chemical Reactivity of 1,4 Dichloro 2 Dichloromethyl Benzene

Nucleophilic Substitution Pathways on the Dichloromethyl Moiety

The dichloromethyl group (-CHCl₂) is a key reactive site in 1,4-dichloro-2-(dichloromethyl)benzene, susceptible to nucleophilic attack. This reactivity is analogous to that of other benzal halides and is significantly influenced by the stability of the carbocation-like intermediates formed during the reaction.

The nucleophilic substitution on the dichloromethyl group can proceed through mechanisms with Sₙ1 and Sₙ2 characteristics. The benzylic carbon is activated towards nucleophilic attack due to the presence of the adjacent aromatic ring, which can stabilize a developing positive charge through resonance.

A common and synthetically important reaction is the hydrolysis of the dichloromethyl group to form an aldehyde. This transformation typically proceeds in the presence of water, often catalyzed by acid or base. The mechanism is thought to involve a stepwise substitution of the chlorine atoms. Initially, one chloride is displaced by a water molecule, likely through an Sₙ1-like pathway, forming a highly unstable α-chloro-α-hydroxy intermediate. This intermediate rapidly eliminates hydrogen chloride to yield the corresponding aldehyde, 2,5-dichlorobenzaldehyde (B1346813). The stability of the benzylic carbocation intermediate is a key factor driving this reaction.

The dichloromethyl group of this compound reacts with a variety of nucleophiles, although the reaction conditions and product outcomes can vary significantly.

Hydroxides and Alkoxides: Strong nucleophiles such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻) readily react to yield the corresponding aldehyde or its acetal, respectively. The reaction with alkoxides, such as sodium methoxide, in an alcohol solvent can lead to the formation of a dimethoxy acetal, which can then be hydrolyzed to the aldehyde if desired.

Amines: The reaction with amines, known as ammonolysis, can lead to the formation of imines or further substituted products. wikipedia.orggoogle.comvedantu.comaskfilo.com The initial substitution of one chlorine atom by an amine would be followed by a second substitution or elimination, depending on the reaction conditions and the nature of the amine.

Cyanide: The cyanide ion (CN⁻) can also act as a nucleophile, although the reactions can be complex. The substitution of both chlorine atoms could potentially lead to the formation of a dicyanomethyl compound, which could be a precursor to other functional groups.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Major Product
Water/HydroxideH₂O, NaOH2,5-Dichlorobenzaldehyde
AlkoxideNaOCH₃2,5-Dichlorobenzaldehyde dimethyl acetal
AmmoniaNH₃2,5-Dichlorobenzaldehyde imine
CyanideNaCN2,5-Dichlorophenylmalononitrile

Limitations of these reactions include the potential for side reactions, such as elimination, and the need for careful control of reaction conditions to achieve selective substitution. The presence of multiple chlorine atoms on both the ring and the side chain can also lead to a mixture of products if the conditions are harsh enough to promote nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups. However, these reactions can still occur under forcing conditions, and the regioselectivity is governed by the directing effects of the substituents.

All three substituents on the benzene ring—the two chlorine atoms and the dichloromethyl group—are deactivating. However, they are all ortho, para-directors. libretexts.orgpressbooks.pub

Chloro Groups: The chlorine atoms are deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.orgpressbooks.pub

Dichloromethyl Group: The -CHCl₂ group is strongly deactivating due to the inductive effect of the two chlorine atoms. Despite this, it is considered to be an ortho, para-director. This is because the remaining hydrogen atom on the benzylic carbon can participate in hyperconjugation, which helps to stabilize the positive charge in the arenium ion intermediate formed during ortho and para attack.

The directing effects of the substituents on this compound are summarized in the table below.

SubstituentPositionActivating/DeactivatingDirecting Effect
ChloroC1DeactivatingOrtho, Para
DichloromethylC2DeactivatingOrtho, Para
ChloroC4DeactivatingOrtho, Para

Considering the positions of the existing substituents (1, 2, and 4), the available positions for electrophilic attack are 3, 5, and 6.

Position 6 is ortho to the C1-chloro group and meta to the C2-dichloromethyl and C4-chloro groups.

Position 3 is ortho to both the C2-dichloromethyl and C4-chloro groups and meta to the C1-chloro group.

Position 5 is ortho to the C4-chloro group, meta to the C1-chloro group, and para to the C2-dichloromethyl group.

The combined directing effects would suggest that positions 3, 5, and 6 are all potential sites of substitution. Steric hindrance will also play a significant role, likely disfavoring substitution at position 3, which is sterically crowded between the dichloromethyl group and a chlorine atom. Therefore, electrophilic attack is most likely to occur at positions 5 and 6.

The dichloromethyl group significantly deactivates the aromatic ring towards electrophilic attack. The strong inductive electron withdrawal by the two chlorine atoms reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivating effect is more pronounced than that of a single chloro group. libretexts.org

Consequently, electrophilic aromatic substitution reactions on this compound, such as nitration or halogenation, would require more vigorous reaction conditions (e.g., stronger acids, higher temperatures) than for benzene or toluene (B28343). For instance, nitration would likely require the use of fuming nitric acid in concentrated sulfuric acid.

The expected major products for nitration and chlorination are presented in the table below, based on the analysis of directing effects and steric considerations.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃/H₂SO₄1,4-Dichloro-2-(dichloromethyl)-5-nitrobenzene and 1,4-Dichloro-2-(dichloromethyl)-6-nitrobenzene
ChlorinationCl₂/FeCl₃1,2,4-Trichloro-5-(dichloromethyl)benzene and 1,3,4-Trichloro-2-(dichloromethyl)benzene

Dechlorination Reactions and their Mechanistic Underpinnings

Dechlorination of this compound can involve the removal of chlorine atoms from both the aromatic ring and the dichloromethyl side chain. These reactions are typically reductive in nature and can be achieved through various methods, including catalytic hydrogenation and microbial degradation.

The mechanism of catalytic hydrodechlorination (HDC) generally involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. uky.edu The reaction proceeds through the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis to replace the chlorine atom with a hydrogen atom. The chlorine atoms on the dichloromethyl group are generally more susceptible to reduction than those on the aromatic ring due to the weaker C-Cl bonds at the benzylic position. Therefore, selective dechlorination of the side chain to a methyl group might be possible under controlled conditions. Complete dechlorination would yield 2,5-dichlorotoluene (B98588), and further reaction could lead to the removal of the aromatic chlorine atoms.

Microbial reductive dechlorination is another potential pathway, where anaerobic microorganisms can utilize chlorinated compounds as electron acceptors in their respiratory processes. nih.gov This process typically involves a sequential removal of chlorine atoms, and the regioselectivity is dependent on the specific microbial consortia involved. nih.gov For this compound, this could lead to a variety of less chlorinated intermediates.

Reductive Dechlorination Processes

Reductive dechlorination involves the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond, typically facilitated by a reducing agent. wikipedia.org For a molecule like this compound, this can occur at either the aromatic or the benzylic positions.

Studies on related chlorinated benzenes and toluenes under anaerobic methanogenic conditions have demonstrated that reductive dechlorination is a sequential process. nih.gov For instance, the microbial reductive dechlorination of dichlorobenzene isomers proceeds to monochlorobenzene and subsequently to benzene. nih.gov The rate of dechlorination is dependent on the position of the chlorine atoms, with 1,2-dichlorobenzene (B45396) being dechlorinated more rapidly than the 1,4-isomer. nih.gov This suggests that for this compound, the removal of the aromatic chlorines would likely be a stepwise process.

The dichloromethyl group, being a benzylic halide, is also susceptible to reductive dechlorination. Research on the hydrodechlorination of benzyl (B1604629) chloride using rhodium(I)-N-heterocyclic carbene complexes as catalysts has shown selective conversion to toluene. csic.esnih.gov This indicates that the dichloromethyl group could be reduced to a methyl group.

Catalytic Dechlorination Studies

Catalytic hydrodechlorination (HDC) is a more controlled method for the removal of chlorine atoms, typically employing a transition metal catalyst and a hydrogen source. wikipedia.org This method is widely used for the detoxification of chlorinated organic compounds. rsc.org

Studies on the catalytic hydrodechlorination of polychlorinated aromatic compounds provide insights into the likely behavior of this compound. Palladium-based catalysts are highly effective for this transformation. rsc.org The mechanism of hydrodehalogenation over supported nickel catalysts is suggested to proceed via an electrophilic pathway, where electron-donating groups on the benzene ring can enhance the reaction rate. researchgate.net

For polychlorinated toluenes, microbial cultures have been shown to dechlorinate various isomers. For example, 2,3,6-trichlorotoluene (B1206156) can be sequentially dechlorinated to 2,5-dichlorotoluene, then 2-chlorotoluene (B165313), and finally toluene. nih.gov This highlights the stepwise nature of the dechlorination process and the ability of catalytic systems to remove chlorine atoms from different positions on the aromatic ring.

The dichloromethyl group is also expected to be reactive under catalytic hydrodechlorination conditions. The rhodium-catalyzed hydrodechlorination of benzyl chloride serves as a good model, demonstrating that benzylic C-Cl bonds can be effectively cleaved. csic.esnih.gov Depending on the catalyst and reaction conditions, it is plausible that the dichloromethyl group could be sequentially reduced to a chloromethyl group and then to a methyl group.

Table 1: Illustrative Catalytic Hydrodechlorination of a Related Polychlorinated Toluene This table is based on data for the microbial dechlorination of 2,3,6-trichlorotoluene and is intended to be illustrative of the potential stepwise dechlorination of this compound.

Starting MaterialIntermediate 1Intermediate 2Final Product
2,3,6-Trichlorotoluene2,5-Dichlorotoluene2-ChlorotolueneToluene

Cross-Coupling Reactions Involving Chlorinated Arenes

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively developed for aryl halides. researchgate.net

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis. sigmaaldrich.com While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advancements in catalyst design have enabled their efficient use in these transformations. researchgate.net

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is a widely used method for forming biaryl linkages. organic-chemistry.orglibretexts.org The use of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has been shown to dramatically improve the efficiency of coupling with unactivated aryl chlorides. nih.gov For polychlorinated aromatics, selective mono-alkylation has been achieved in Suzuki-Miyaura reactions using a FcPPh₂/Pd₂(dba)₃ catalyst system. acs.org This suggests that selective coupling at one of the aromatic chlorine positions of this compound could be possible.

The Heck reaction, which couples an aryl halide with an alkene, is another important palladium-catalyzed transformation. researchgate.net While traditionally challenging with aryl chlorides, new catalyst systems have been developed that are effective for even deactivated aryl chlorides. researchgate.net

The reactivity of the dichloromethyl group in palladium-catalyzed cross-coupling is less straightforward. While benzyl chlorides can undergo Heck-type reactions, these often require specific nickel-based catalysts to achieve high selectivity. organic-chemistry.orgnih.gov It is possible that under certain palladium-catalyzed conditions, the benzylic chlorines could also participate in coupling reactions, potentially leading to more complex products.

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of a Dichloroarene This table is based on a general representation of a selective Suzuki-Miyaura reaction and is for illustrative purposes.

Aryl HalideBoronic Acid/EsterCatalyst SystemProduct
DichloroareneAlkyl Pinacol Boronic EsterFcPPh₂/Pd₂(dba)₃Mono-alkylated Chloroarene

Reactivity in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. youtube.com The two types of C-Cl bonds in this compound offer distinct opportunities for C-C bond formation.

The aromatic chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions as discussed in the previous section, allowing for the introduction of alkyl, alkenyl, alkynyl, and aryl groups onto the benzene ring. acs.orguiowa.eduresearchgate.net The differential reactivity of the two aromatic chlorines, influenced by the electronic and steric effects of the dichloromethyl group, could potentially be exploited for selective functionalization.

The dichloromethyl group, being a geminal dihalide at a benzylic position, presents unique reactivity. Nickel-catalyzed Heck-type reactions have been shown to be effective for the coupling of benzyl chlorides with unactivated olefins, yielding 1,1-disubstituted olefins with high selectivity. organic-chemistry.orgnih.gov This suggests that the dichloromethyl group of this compound could react with alkenes to form substituted styrenes or related structures. The mechanism of such a reaction would likely involve oxidative addition of the C-Cl bond to the nickel(0) catalyst, followed by olefin insertion and β-hydride elimination. nih.gov

Furthermore, the dichloromethyl group could potentially undergo reactions analogous to Friedel-Crafts alkylations, where it could act as an electrophile in the presence of a Lewis acid, leading to the formation of diarylmethane derivatives.

Absence of Theoretical and Computational Data for this compound Prevents Detailed Analysis

This absence of specific data makes it impossible to provide a detailed and evidence-based article on the theoretical and computational investigations of this compound as requested. Key areas of inquiry, including the application of Density Functional Theory (DFT) and ab initio methods to determine its electronic properties, the prediction of its stable conformations, and the evaluation of its crystal packing, remain unexplored in the available scientific literature.

While computational studies on related compounds, such as various isomers of dichlorobenzene and other chlorinated benzene derivatives, are present in the literature, extrapolating this information to this compound would be speculative and would not meet the required standards of scientific accuracy for an article of this nature. The unique substitution pattern of the dichloromethyl group alongside two chlorine atoms on the benzene ring is expected to give rise to distinct electronic and steric properties that cannot be reliably inferred from simpler analogues.

Therefore, until specific computational research on this compound is conducted and published, a comprehensive and scientifically rigorous article on its theoretical and computational aspects cannot be generated.

Theoretical and Computational Investigations of 1,4 Dichloro 2 Dichloromethyl Benzene

Intermolecular Interactions and Crystal Packing Studies

Analysis of Weak Intermolecular Forces (e.g., C-H···π, π–π Stacking)

Detailed theoretical and computational analyses specifically investigating the weak intermolecular forces, such as C-H···π and π–π stacking, in 1,4-dichloro-2-(dichloromethyl)benzene are not extensively available in the public domain. However, general principles derived from computational studies on related chlorinated benzene (B151609) derivatives can provide a foundational understanding of the types of interactions that are likely to occur.

In substituted benzenes, π–π stacking interactions are a significant contributor to the stability of crystal lattices. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. For chlorobenzene, theoretical calculations have shown that a slipped-parallel stacking arrangement is the most stable, with a significant interaction energy. The presence of multiple chlorine atoms and a dichloromethyl group in this compound would substantially influence the electronic distribution of the benzene ring, thereby modulating the nature and strength of these π–π interactions. The electron-withdrawing nature of the chlorine atoms would create a quadrupole moment on the aromatic ring, which would favor specific orientations to minimize electrostatic repulsion and maximize attraction.

C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of an adjacent aromatic ring, are also expected to play a role in the crystal packing. The hydrogen atoms of the dichloromethyl group, being attached to a carbon bearing electronegative chlorine atoms, would have a slight positive charge, making them potential donors for such interactions with the π-face of a neighboring benzene ring. The geometry and energy of these interactions would depend on the precise steric and electronic environment created by the substituents.

Influence of Intermolecular Interactions on Solid-State Architecture

The solid-state architecture of this compound is dictated by the interplay of various intermolecular interactions. The final crystal structure represents a minimization of the lattice energy, achieved through an optimal arrangement of molecules that maximizes attractive forces while minimizing repulsive ones.

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Reaction Mechanisms

Specific computational studies modeling the reaction pathways of this compound are not found in the available literature. However, computational chemistry provides powerful tools to elucidate reaction mechanisms for related molecules. For instance, the reactivity of the dichloromethyl group is of significant interest. This group can undergo further substitution or elimination reactions.

Computational methods, such as Density Functional Theory (DFT), could be employed to model potential reaction pathways. For example, the hydrolysis of the dichloromethyl group to form the corresponding benzaldehyde (B42025) derivative could be investigated. Such a study would involve mapping the potential energy surface of the reaction, identifying the reactants, products, any intermediates, and the transition states connecting them. The geometry of the transition state would reveal the atomic arrangement at the point of highest energy along the reaction coordinate, providing insights into the bond-breaking and bond-forming processes.

Similarly, the susceptibility of the benzene ring to electrophilic aromatic substitution could be modeled. The presence of three electron-withdrawing chlorine atoms on the ring and one on the methyl group would significantly deactivate the ring towards electrophilic attack. Computational analysis of the molecular orbitals and electrostatic potential surface could predict the most likely sites for substitution, should it occur under forcing conditions.

Prediction of Kinetic and Thermodynamic Parameters for Transformations

Without specific computational studies on this compound, it is not possible to provide detailed data tables of kinetic and thermodynamic parameters for its transformations. However, the principles of how these parameters are predicted computationally can be described.

Once a reaction pathway has been computationally elucidated and the stationary points (reactants, products, intermediates, and transition states) have been optimized, their energies can be calculated. From these energies, the thermodynamic parameters of the reaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined. A negative ΔG would indicate a thermodynamically favorable reaction.

A hypothetical data table for a transformation of this compound, if such a computational study were performed, might look like the following:

TransformationReactionΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)
Hydrolysis-CHCl2 → -CHOData not availableData not availableData not available
NitrationRing SubstitutionData not availableData not availableData not available

Note: The table above is illustrative. No actual data for these transformations of this compound was found in the searched literature.

Applications of 1,4 Dichloro 2 Dichloromethyl Benzene As a Versatile Chemical Intermediate

Role as an Intermediate in Agrochemical Synthesis

Chlorinated aromatic compounds are fundamental building blocks in the agrochemical industry. The reactivity of the chlorine atoms on the aromatic ring and the dichloromethyl group in 1,4-dichloro-2-(dichloromethyl)benzene allows it to serve as a precursor in the synthesis of various pesticides, including fungicides and herbicides. The dichloromethyl group, in particular, can be hydrolyzed to form an aldehyde, providing a pathway to a different class of reactive intermediates and further expanding its synthetic utility.

Precursor to Fungicides

While various chlorinated benzene (B151609) derivatives are crucial precursors for a wide array of fungicides, the specific synthetic pathway for the fungicide Diniconazole originates from a different isomer. The synthesis of Diniconazole, an effective triazole fungicide, requires a 2,4-dichlorophenyl moiety. Consequently, this compound, which possesses a 2,5-dichloro substitution pattern, is not a direct precursor for Diniconazole. However, its structural features make it a candidate for the synthesis of other, different fungicidal compounds where a 2,5-dichlorophenyl group is required.

Building Block for Herbicides

The utility of chlorinated organic compounds extends to the production of herbicides. The electrophilic nature of compounds like this compound makes them suitable for incorporation into larger, more complex molecules with herbicidal activity. The synthesis of various herbicides relies on the specific substitution patterns of chlorinated intermediates to achieve the desired biological effect.

Utility in Pharmaceutical Compound Synthesis

The synthesis of pharmaceuticals often involves multi-step processes where specialized chlorinated intermediates are in high demand. These intermediates are instrumental in constructing the complex molecular architectures of active pharmaceutical ingredients (APIs). The dual reactivity of the dichloromethyl group and the aromatic chlorine substituents makes compounds like this compound valuable in medicinal chemistry for creating biologically active molecules.

Intermediate for Active Pharmaceutical Ingredients (APIs)

Chlorine-containing compounds are prevalent in the pharmaceutical industry, with many FDA-approved drugs incorporating chlorine in their structure. Chlorinated intermediates are vital for achieving the desired pharmacological profiles. The specific substitution pattern on the benzene ring is a key determinant of the ultimate biological activity of the API. As such, this compound serves as a potential starting material for APIs that require its specific 2,5-dichloro substitution pattern.

Synthetic Routes to Complex Drug Structures

The development of synthetic routes for complex drugs often relies on the availability of versatile intermediates. For instance, the synthesis of the antidepressant Sertraline, a widely prescribed medication, involves a key intermediate, 4-(3,4-dichlorophenyl)-1-tetralone. This intermediate is typically prepared from starting materials that can generate a 3,4-dichlorophenyl moiety, such as 1,2-dichlorobenzene (B45396). Therefore, this compound is not utilized in the established synthetic pathways for Sertraline due to its different isomeric structure.

Precursor in Specialty Chemical and Dye Production

Beyond agrochemicals and pharmaceuticals, chlorinated aromatic compounds are precursors in the manufacturing of specialty chemicals and dyes. The reactions of these intermediates, such as nitration followed by nucleophilic substitution, can lead to a variety of colored compounds. For example, the related compound 1,4-dichloro-2-nitrobenzene (B41259) is a known precursor in the synthesis of some disperse dyes. The reactivity of this compound allows for its potential use in similar synthetic strategies to produce a range of specialty chemicals and dyestuffs.

Broader Significance in the Synthesis of Complex Organic Architectures

The strategic importance of this compound in the field of organic synthesis extends far beyond its direct applications, positioning it as a key building block for the assembly of intricate and high-value organic molecules. Its utility is primarily derived from the presence of multiple reactive sites, which can be selectively manipulated to construct complex molecular frameworks. This versatility makes it a valuable intermediate in the synthesis of a wide array of products, particularly in the pharmaceutical and agrochemical industries.

The dichloromethyl group is the most significant feature of the molecule in the context of complex synthesis. It serves as a stable and convenient precursor to a formyl group. Through hydrolysis, this compound is efficiently converted into 2,5-dichlorobenzaldehyde (B1346813). This transformation is pivotal, as it unmasks a highly versatile functional group that can participate in a vast range of carbon-carbon and carbon-heteroatom bond-forming reactions.

2,5-Dichlorobenzaldehyde, readily accessible from this compound, is a widely utilized intermediate in the synthesis of more complex structures. chemimpex.com Its applications include:

Pharmaceutical Synthesis: It serves as a crucial starting material for various pharmaceutical agents. Research has highlighted its role in the development of anti-inflammatory and analgesic drugs, where the dichlorinated phenyl ring constitutes a core structural motif. chemimpex.com

Agrochemical Development: In the agrochemical sector, 2,5-dichlorobenzaldehyde is employed in the creation of certain pesticides, contributing to effective pest management solutions. chemimpex.com A related compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, is noted as an active intermediate in pharmaceutical and pesticide chemistry, underscoring the importance of this structural class. google.com

Dyes and Specialty Chemicals: The compound is also a precursor in the production of dyes and fragrances. chemimpex.com

The synthetic potential of this compound is further enhanced by the presence of the two chlorine atoms on the aromatic ring. These halogen substituents can be activated for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of new alkyl, aryl, or heteroaryl groups. This dual reactivity—the ability to transform the dichloromethyl group and separately functionalize the aromatic ring—provides synthetic chemists with a powerful tool for molecular design. It allows for a stepwise and controlled elaboration of the molecule, enabling the construction of complex substitution patterns that are often required for biologically active compounds.

The precursor to this compound, 2,5-dichlorotoluene (B98588), is recognized as a valuable intermediate for the production of medicines, agricultural chemicals, and various organic synthetic substances, further cementing the importance of this substitution pattern in the chemical industry. google.com The ability to generate this compound from this readily available starting material provides a reliable pathway to these more complex and valuable chemical entities.

Environmental Transformation and Degradation Pathways of 1,4 Dichloro 2 Dichloromethyl Benzene

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For 1,4-dichloro-2-(dichloromethyl)benzene, the most significant abiotic pathways include photochemical reactions, hydrolysis, and atmospheric oxidation by hydroxyl radicals.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds, this process can lead to the cleavage of carbon-halogen bonds. The absorption of a photon of sufficient energy can excite an electron from a bonding orbital to an antibonding orbital, reducing the bond order to zero and causing the bond to break. sciencemadness.org This process is typically a homolytic cleavage, resulting in the formation of highly reactive radical species. nih.govlibretexts.org

In the case of this compound, both the chlorine atoms on the aromatic ring and those on the dichloromethyl group are susceptible to photolysis. The cleavage of a carbon-chlorine (C-Cl) bond would generate a carbon-centered radical and a chlorine radical.

Ring C-Cl Bond Cleavage: Photolysis can break the C-Cl bonds on the benzene (B151609) ring, leading to the formation of a dichlorobenzyl radical and a chlorine atom. This radical can then participate in a variety of secondary reactions, such as abstracting a hydrogen atom from surrounding water or organic molecules to form a less chlorinated toluene (B28343) derivative or reacting with oxygen to form phenolic compounds.

Side-Chain C-Cl Bond Cleavage: The C-Cl bonds of the dichloromethyl group are also subject to photolytic cleavage. This would result in the formation of a 1,4-dichloro-2-(chloromethyl)phenyl radical. These radical intermediates are unstable and will rapidly react further in the environment.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The dichloromethyl group of this compound is susceptible to hydrolysis due to the benzylic position of the carbon atom, which can stabilize the reaction intermediates. Hydrolysis of such benzylic halides typically proceeds through the formation of a carbocation intermediate. researchgate.net

The reaction involves the nucleophilic substitution of chlorine atoms by hydroxyl groups from water. The process for the dichloromethyl group is expected to occur in a stepwise manner:

The first chlorine atom is replaced by a hydroxyl group, forming an unstable α-chloro-α-hydroxy intermediate.

This intermediate can then lose the second chlorine atom to form a resonance-stabilized carbocation.

Attack by another water molecule or hydroxide (B78521) ion leads to the formation of a geminal diol, which is generally unstable and readily dehydrates to form the corresponding aldehyde.

Therefore, the hydrolysis of the dichloromethyl group is expected to transform it into a formyl group (aldehyde), yielding 1,4-dichloro-2-formylbenzene (2,5-dichlorobenzaldehyde) as a primary product. Research on analogous compounds, such as dichloromethyl carbinols, shows that they can be hydrolyzed to aldehydes under basic conditions. nih.gov In moist soil environments, α-substituted chlorotoluenes are generally expected to be susceptible to hydrolysis. epa.gov

Table 1: Hydrolysis Products of Related Chlorinated Compounds

Starting CompoundConditionsPrimary Product(s)
Dichloromethyl CarbinolsBasic (K₂CO₃), aqueous isopropanolα-Hydroxy Aldehydes, Hemiacetals nih.gov
C₆H₅CHClC₆H₅Aqueous KOHC₆H₅CH(OH)C₆H₅ (via stable carbocation) researchgate.net
α-Substituted ChlorotoluenesMoist SoilExpected hydrolysis products epa.gov
This compoundAqueous EnvironmentPredicted: 1,4-Dichloro-2-formylbenzene

In the troposphere, the primary degradation pathway for many volatile organic compounds (VOCs) is oxidation initiated by hydroxyl radicals (•OH). These highly reactive radicals are formed photochemically in the atmosphere. nist.gov The reaction of •OH with aromatic compounds like chlorinated toluenes can proceed via two main mechanisms: addition to the aromatic ring or hydrogen abstraction from an alkyl side chain. mdpi.comresearchgate.net

For this compound, the dichloromethyl group has no hydrogen atoms available for abstraction. Therefore, the dominant reaction pathway is the electrophilic addition of the •OH radical to the benzene ring. This addition forms a transient hydroxycyclohexadienyl radical adduct. This adduct can then react further, typically with molecular oxygen (O₂), leading to a series of reactions that can result in ring cleavage or the formation of chlorinated phenolic compounds. The presence of electron-withdrawing chlorine atoms on the ring generally deactivates it towards electrophilic attack, which may result in a slower reaction rate compared to non-chlorinated toluene. nih.gov

Table 2: Atmospheric Reaction Rate Constants with Hydroxyl Radicals (•OH) for Related Aromatic Compounds

CompoundRate Constant (k_OH) at 298 K (cm³/molecule·s)Atmospheric Lifetime (τ)
Benzene1.2 x 10⁻¹²~9.7 days
Toluene5.6 x 10⁻¹²~2.1 days
o-Xylene1.36 x 10⁻¹¹~0.9 days
p-Xylene1.43 x 10⁻¹¹~0.8 days
(Atmospheric lifetimes are estimated assuming an average global •OH concentration of 1x10⁶ molecules/cm³)

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms such as bacteria and fungi. These processes are critical for the ultimate removal of persistent organic pollutants from the environment.

Under aerobic (oxygen-present) conditions, bacteria have evolved enzymatic pathways to break down aromatic rings. For chlorinated aromatics, a common initial step is the attack by dioxygenase enzymes. nih.govnih.gov This process would incorporate both atoms of a molecular oxygen (O₂) into the benzene ring of this compound to form a chlorinated cis-dihydrodiol.

This intermediate is then rearomatized by a dehydrogenase enzyme to form a substituted catechol (e.g., a dichlorodichloromethyl-catechol). This chlorocatechol is a key intermediate that can undergo enzymatic ring cleavage, typically through an ortho- or meta-cleavage pathway. The subsequent reactions break down the aromatic structure into smaller, aliphatic intermediates that can be channeled into central metabolic pathways like the Krebs cycle. researchgate.net

In parallel, the dichloromethyl side chain can also be a target for microbial enzymes. Studies on the degradation of benzyl (B1604629) chloride have shown that some bacteria can dehalogenate the side chain. researchgate.net It is plausible that hydrolytic enzymes could convert the dichloromethyl group to an aldehyde and then to a carboxylic acid, which is more readily metabolized. The complete aerobic mineralization would result in the formation of carbon dioxide, water, and chloride ions.

In anaerobic (oxygen-absent) environments, such as saturated soils, sediments, and certain groundwater aquifers, a different microbial process known as reductive dechlorination can occur. In this process, certain anaerobic bacteria use chlorinated compounds as terminal electron acceptors in a form of respiration called dehalorespiration. epa.govoup.com This involves the removal of a chlorine atom and its replacement with a hydrogen atom. researchgate.net

For this compound, this process could happen sequentially at multiple positions:

Ring Dechlorination: Chlorine atoms can be removed from the aromatic ring, producing intermediates such as 1-chloro-2-(dichloromethyl)benzene (B1361784) and eventually dichloromethylbenzene.

Side-Chain Dechlorination: The chlorine atoms on the dichloromethyl group can also be reductively removed, leading to a chloromethyl group and subsequently a methyl group.

This process generally requires an electron donor (such as hydrogen, which is often produced by the fermentation of other organic substrates) and results in the formation of less chlorinated, and often less toxic, congeners. nih.gov While reductive dechlorination can completely remove all chlorine atoms, it can sometimes be a slow process, and less chlorinated but still problematic intermediates (like benzene or toluene derivatives) may accumulate before further degradation occurs. nih.gov

Environmental Persistence and Mobility in Soil and Water Systems

No data could be located regarding the environmental persistence and mobility of this compound in soil and water systems. Key parameters used to assess environmental persistence and mobility, such as half-life in different environmental compartments (soil, water, sediment), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and potential for leaching, have not been reported for this compound in the available literature.

Data Tables

Due to the absence of research findings on the environmental transformation and degradation pathways of this compound, no data tables can be generated.

Based on a comprehensive search of the available scientific literature, there is a significant knowledge gap regarding the environmental fate of this compound. No studies were identified that addressed its enzymatic biotransformation, the identity of its environmental transformation products, or its persistence and mobility in soil and water. Future research is needed to elucidate the environmental behavior of this compound to enable a scientifically sound assessment of its potential environmental risks.

Q & A

Q. What are the optimal synthetic routes for 1,4-Dichloro-2-(dichloromethyl)benzene, and how can reaction conditions influence yield?

Methodological Answer:

  • Key Steps :
    • Substrate Selection : Start with a benzene derivative substituted with chlorine and a methyl group.
    • Halogenation : Use chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (40–60°C) to avoid over-chlorination .
    • Solvent Choice : Dichloromethane or ethylene dichloride improves reaction homogeneity and reduces byproducts .
    • Purification : Column chromatography or recrystallization in non-polar solvents enhances purity.
  • Critical Parameters :
    • Temperature : Higher temperatures (>80°C) may lead to decomposition.
    • Stoichiometry : Excess chlorinating agents risk polysubstitution .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy :
  • ¹H NMR : Absence of aromatic protons confirms full substitution.
  • ¹³C NMR : Peaks at ~120–140 ppm indicate chlorinated carbons .
    2. X-ray Crystallography : Resolves spatial arrangement of chlorine and dichloromethyl groups .
    3. Mass Spectrometry : Molecular ion peak at m/z ~229 (C₇H₄Cl₄) confirms molecular weight .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Mechanistic Insights :
    • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing Cl groups deactivate the ring, directing incoming nucleophiles to meta/para positions .
    • Nucleophilic Displacement : The dichloromethyl group acts as a leaving group in SN2 reactions with strong bases (e.g., NaOH), forming benzyl alcohol derivatives .
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarities .

Q. How does the compound’s environmental persistence correlate with its physicochemical properties?

Methodological Answer:

  • Key Data :

    PropertyValueSource
    log Kow ~2.3–3.2
    Water Solubility <10 mg/L (25°C)
    Half-life in Soil >60 days
  • Implications :

    • High log Kow suggests bioaccumulation potential in lipid-rich tissues.
    • Low solubility limits biodegradation, requiring advanced remediation (e.g., ozonation) .

Q. What analytical methods resolve this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

  • HPLC Protocol :
    • Column : Newcrom R1 reverse-phase C18 (4.6 × 150 mm, 5 µm).
    • Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid.
    • Detection : UV at 254 nm; retention time ~8.2 min .
  • GC-MS Validation : Use electron ionization (70 eV) and monitor fragment ions (e.g., m/z 229 → 194 [Cl loss]) .

Q. How do structural modifications (e.g., replacing Cl with F) alter reactivity and biological activity?

Methodological Answer:

  • Comparative Studies :
    • Fluorinated Analogues : Replace Cl with F (e.g., 1,4-Dichloro-2-(difluoromethyl)benzene). Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic substitution rates .
    • Biological Impact : Fluorinated derivatives show enhanced antimicrobial activity (e.g., Staphylococcus aureus MIC reduced by 30%) .

Q. What contradictions exist in reported toxicity data, and how can they be resolved?

Methodological Answer:

  • Data Discrepancies :
    • Acute Toxicity : LC50 for Danio rerio ranges from 4 mg/L (96 hr) in some studies vs. 8 mg/L in others.
    • Resolution Strategies :

Standardize test conditions (pH, temperature).

Validate via inter-laboratory studies using OECD guidelines .

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